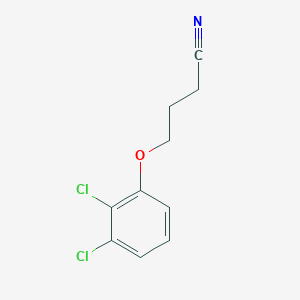
2-amino-N,N-diethylpropanamide
Vue d'ensemble
Description
2-amino-N,N-diethylpropanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups and an amino group is attached to the second carbon of the propanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-diethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-bromo-N,N-diethylpropanamide with ammonia or an amine source under suitable conditions. The reaction typically proceeds as follows:
Starting Material: 2-bromo-N,N-diethylpropanamide
Reagent: Ammonia or an amine source
Conditions: The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete conversion.
Another method involves the direct amination of N,N-diethylpropanamide using a suitable aminating agent. This method may require the use of catalysts or specific reaction conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or other nucleophiles. The conditions vary depending on the specific substitution desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-amino-N,N-diethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-N,N-diethylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: The parent compound, which lacks the amino and diethyl substitutions.
N,N-diethylpropanamide: Similar structure but without the amino group.
2-amino-N,N-dimethylpropanamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
2-amino-N,N-diethylpropanamide is unique due to the presence of both the amino group and the diethyl substitutions. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
IUPAC Name |
2-amino-N,N-diethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6(3)8/h6H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPULXIOEMWFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde, AldrichCPR](/img/structure/B7807684.png)
![tert-butyl N-[3-(4-bromoanilino)-3-oxopropyl]carbamate](/img/structure/B7807692.png)







![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide](/img/structure/B7807742.png)
![Acetamide, 2-(methylamino)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B7807743.png)



